1-sec-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole
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Overview
Description
1-sec-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a sec-butyl group at position 1, an ethoxymethyl group at position 3, and an iodine atom at position 4. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-sec-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or β-diketone, under acidic or basic conditions.
Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring at the nitrogen atom using a suitable sec-butyl halide in the presence of a base.
Ethoxymethylation: The ethoxymethyl group can be introduced by reacting the pyrazole with ethoxymethyl chloride in the presence of a base.
Iodination: The final step involves the introduction of the iodine atom at position 4 of the pyrazole ring. This can be achieved using an iodinating agent such as iodine monochloride or N-iodosuccinimide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-sec-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrazole derivative.
Scientific Research Applications
1-sec-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar therapeutic potentials.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-sec-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the pyrazole derivative.
Comparison with Similar Compounds
1-sec-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and applications.
4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole: Contains a bromine atom instead of iodine, which may influence its chemical behavior and reactivity.
1-sec-butyl-3-(methyl)-4-iodo-1H-pyrazole: Has a methyl group instead of an ethoxymethyl group, affecting its solubility and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-butan-2-yl-3-(ethoxymethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-8(3)13-6-9(11)10(12-13)7-14-5-2/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYTTULMRHRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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